molecular formula C21H16ClNO3S3 B2457311 5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole CAS No. 850927-71-8

5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole

Cat. No.: B2457311
CAS No.: 850927-71-8
M. Wt: 461.99
InChI Key: YQKGAPHTVILUHJ-UHFFFAOYSA-N
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Description

“5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole” is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorobenzyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the thiophene ring: This can be done through cross-coupling reactions.

    Addition of the tosyl group: Tosylation reactions are used to introduce the tosyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

“5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorobenzyl or tosyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole” depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors to modulate signaling pathways.

    Pathways involved: The exact pathways would depend on the biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzylthio)-2-(thiophen-2-yl)-4-tosyloxazole
  • 5-((2-Methylbenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole

Comparison

“5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole” is unique due to the presence of the chlorobenzyl group, which may impart distinct chemical and biological properties compared to its analogs. The chlorobenzyl group can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO3S3/c1-14-8-10-16(11-9-14)29(24,25)20-21(26-19(23-20)18-7-4-12-27-18)28-13-15-5-2-3-6-17(15)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKGAPHTVILUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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